2-(2-{[3-CYANO-4-(4-METHOXYPHENYL)-5-METHYL-2-THIENYL]AMINO}-2-OXOETHOXY)ACETIC ACID
Overview
Description
2-(2-{[3-CYANO-4-(4-METHOXYPHENYL)-5-METHYL-2-THIENYL]AMINO}-2-OXOETHOXY)ACETIC ACID is a complex organic compound with a unique structure that includes a cyano group, a methoxyphenyl group, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[3-CYANO-4-(4-METHOXYPHENYL)-5-METHYL-2-THIENYL]AMINO}-2-OXOETHOXY)ACETIC ACID typically involves multistep organic reactions. One common method involves the condensation of 4-methoxyphenylglyoxal with Meldrum’s acid in the presence of a base such as triethylamine . This reaction forms an intermediate, which is then further reacted with 3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[3-CYANO-4-(4-METHOXYPHENYL)-5-METHYL-2-THIENYL]AMINO}-2-OXOETHOXY)ACETIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
2-(2-{[3-CYANO-4-(4-METHOXYPHENYL)-5-METHYL-2-THIENYL]AMINO}-2-OXOETHOXY)ACETIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-{[3-CYANO-4-(4-METHOXYPHENYL)-5-METHYL-2-THIENYL]AMINO}-2-OXOETHOXY)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylboronic acid
- 2-Methoxyphenylacetic acid
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
Compared to these similar compounds, 2-(2-{[3-CYANO-4-(4-METHOXYPHENYL)-5-METHYL-2-THIENYL]AMINO}-2-OXOETHOXY)ACETIC ACID stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the cyano group, methoxyphenyl group, and thienyl group in a single molecule makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[2-[[3-cyano-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]amino]-2-oxoethoxy]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-10-16(11-3-5-12(23-2)6-4-11)13(7-18)17(25-10)19-14(20)8-24-9-15(21)22/h3-6H,8-9H2,1-2H3,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQNGAFPJUHGPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)COCC(=O)O)C#N)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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